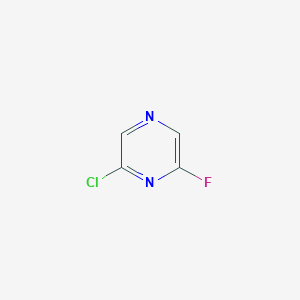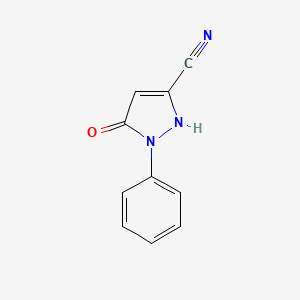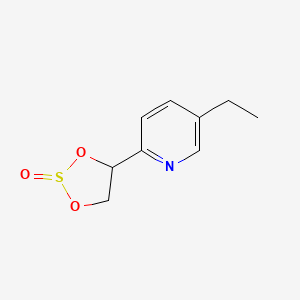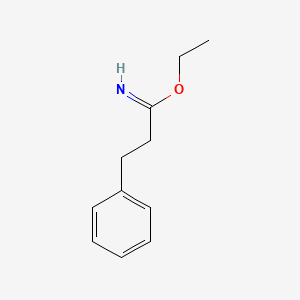
3-phenyl-propionimidic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-propionimidic acid ethyl ester is an organic compound with a unique structure that includes a phenyl group attached to a propionimidic acid moiety, which is further esterified with an ethyl group
Preparation Methods
The synthesis of 3-phenyl-propionimidic acid ethyl ester can be achieved through several routes. One common method involves the esterification of 3-Phenylpropionic acid with ethanol in the presence of an acid catalyst. Another approach is the reduction of methyl cinnamate in methanol solution with hydrogen and nickel under pressure . Industrial production methods often involve continuous processes that ensure high yield and purity.
Chemical Reactions Analysis
3-phenyl-propionimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen, nickel, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-phenyl-propionimidic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-phenyl-propionimidic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-phenyl-propionimidic acid ethyl ester can be compared with other similar compounds such as:
Ethyl cinnamate: Another ester with a phenyl group, but with different reactivity and applications.
Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-Phenylpropionic acid: The non-esterified form of the compound, with different chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group and the resulting chemical properties and applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
ethyl 3-phenylpropanimidate |
InChI |
InChI=1S/C11H15NO/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
BBTZTVGXKNYWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B8767141.png)
![1,3-Dioxolane, 4-methyl-2-[2-(methylthio)ethyl]-](/img/structure/B8767150.png)
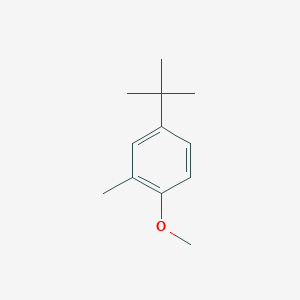
![2-Bromo-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B8767164.png)
![[(4-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B8767173.png)
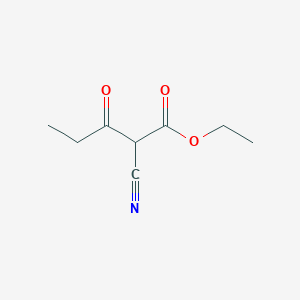
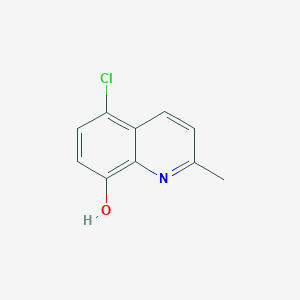
![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8767187.png)
![7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B8767193.png)
![1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8767207.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8767215.png)
